Hexafluoroglutaric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

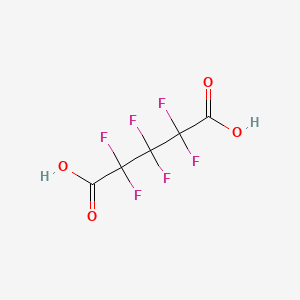

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4-hexafluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUWGJDGLACFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059926 | |

| Record name | Perfluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Hexafluoroglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

376-73-8 | |

| Record name | Hexafluoroglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI43ZAB49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluoroglutaric Acid (CAS 376-73-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexafluoroglutaric acid (HFGA), a fluorinated dicarboxylic acid with increasing significance in various scientific and industrial fields. This document covers its chemical and physical properties, key synthetic methods, diverse applications, and relevant safety information. Detailed experimental protocols and visual workflows are included to facilitate its practical use in research and development.

Chemical and Physical Properties

This compound, systematically named 2,2,3,3,4,4-hexafluoropentanedioic acid, is a perfluorinated organic compound.[1][2] Its structure, featuring a five-carbon backbone with six fluorine atoms, imparts unique chemical characteristics.[1] The high degree of fluorination contributes to its notable stability and resistance to chemical degradation.[1] It typically appears as a white to brown crystalline solid and is soluble in polar solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 376-73-8 | [3] |

| Molecular Formula | C₅H₂F₆O₄ | [1] |

| Molecular Weight | 240.06 g/mol | [4] |

| Melting Point | 92-97 °C | [2] |

| Boiling Point | 134-138 °C at 3 mmHg | [5] |

| Appearance | White to brown to dark purple powder to crystal | [4] |

| Purity | >97.0% (by Titration) | [4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | References |

| InChI | InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | [1] |

| InChIKey | CCUWGJDGLACFQT-UHFFFAOYSA-N | [1] |

| SMILES | C(C(C(O)=O)(F)F)(C(C(O)=O)(F)F)(F)F | [1] |

| Synonyms | Perfluoroglutaric acid, 2,2,3,3,4,4-Hexafluoropentanedioic acid | [1] |

Synthesis and Reactions

The synthesis of this compound can be achieved through various routes, including the oxidative cleavage of fluorinated cyclic compounds.[2] A straightforward and efficient laboratory-scale preparation involves the hydrolysis of its corresponding anhydride, hexafluoroglutaryl anhydride.[2]

Experimental Protocol: Synthesis of Hexafluoroglutaryl Chloride from this compound

This protocol details the conversion of this compound to its more reactive derivative, hexafluoroglutaryl chloride, a key intermediate for polymerization and other syntheses.[2][6]

Materials:

-

Anhydrous this compound (20.2 g, 84.1 mmol)[6]

-

Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)[6]

-

Benzotrichloride (32.5 g, 166.2 mmol)[6]

-

50 mL three-necked flask[6]

-

Thermometer[6]

-

Reflux condenser[6]

-

Distillation apparatus with a short Vigreux column[6]

-

Inert atmosphere (e.g., nitrogen or argon)[6]

Procedure:

-

In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous this compound and anhydrous FeCl₃.[6]

-

Add benzotrichloride to the flask.[6]

-

With vigorous stirring, slowly warm the reaction mixture to 40 °C over 2 hours, during which foam formation may be observed.[6]

-

Increase the temperature and stir the reaction mixture at 130 °C for 4 hours.[6]

-

Allow the mixture to cool and stir overnight at 24 °C.[6]

-

Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.[6]

-

Distill the reaction mixture to obtain 2,2,3,3,4,4-hexafluoropentanedioyl dichloride. The product is collected at a boiling point of 112-116 °C at 760 mmHg.[6]

Expected Yield: 84% (19.5 g, 70.4 mmol)[6]

References

- 1. ossila.com [ossila.com]

- 2. This compound | 376-73-8 | Benchchem [benchchem.com]

- 3. CAS 376-73-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. HEXAFLUOROGLUTARYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Perfluoroglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroglutaric acid (PFGA), also known as hexafluoroglutaric acid, is a dicarboxylic acid belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its chemical structure, characterized by a five-carbon chain with fluorine atoms replacing hydrogen at the α, β, and γ positions, imparts unique and valuable properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of perfluoroglutaric acid, intended to serve as a vital resource for professionals in research, scientific analysis, and drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.

Chemical Identity and Structure

Perfluoroglutaric acid is systematically named 2,2,3,3,4,4-hexafluoropentanedioic acid.[1] Its identity is well-established in chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4-hexafluoropentanedioic acid[1] |

| Synonyms | This compound, Perfluoropentanedioic acid[1] |

| CAS Number | 376-73-8[1] |

| Molecular Formula | C₅H₂F₆O₄[1][2][3] |

| Molecular Weight | 240.06 g/mol [1][2][3] |

| Chemical Structure | HOOC-CF₂-CF₂-CF₂-COOH |

Physical Properties

The physical properties of perfluoroglutaric acid are influenced by the high electronegativity of the fluorine atoms, leading to strong intermolecular forces.

| Property | Value | Source(s) |

| Appearance | White to beige, highly hygroscopic crystalline solid/powder.[1] | PubChem |

| Melting Point | 80 °C | CAS Common Chemistry[4] |

| 92-97 °C | Benchchem[5] | |

| Boiling Point | 134-138 °C at 3 mmHg | CAS Common Chemistry[4] |

| Solubility | Expected to be readily soluble in water. No quantitative data available. | NICNAS Assessment |

| Computed Properties | ||

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

Chemical Properties

Perfluoroglutaric acid exhibits the characteristic reactivity of a dicarboxylic acid, strongly influenced by the electron-withdrawing fluorine atoms.

Acidity

| Property | Value | Source(s) |

| pKa (predicted) | ~1.5 - 2.0 | Benchchem[5] |

Chemical Reactions

Neutralization: As a strong acid, perfluoroglutaric acid readily reacts with bases to form salts and water.

Esterification: Like other carboxylic acids, perfluoroglutaric acid can undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding diester.[5]

Thermal Decomposition: The thermal degradation of PFCAs like perfluoroglutaric acid is expected to proceed through decarboxylation and the breaking of C-C bonds. The presence of fluorine atoms creates strong C-F bonds, but the C-C bonds are relatively weaker and susceptible to cleavage at high temperatures. The degradation pathway likely involves the formation of smaller perfluorinated compounds.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of perfluoroglutaric acid are crucial for research and development. Below are generalized methodologies based on standard analytical techniques for related compounds.

Determination of Melting Point

The melting point of perfluoroglutaric acid can be accurately determined using Differential Scanning Calorimetry (DSC) .[5]

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of perfluoroglutaric acid (1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

Determination of Acid Dissociation Constant (pKa)

The pKa of perfluoroglutaric acid can be determined using potentiometric titration or ¹⁹F-NMR spectroscopy .

Potentiometric Titration:

-

Apparatus: A calibrated pH meter with a glass electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of perfluoroglutaric acid is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points.

-

¹⁹F-NMR Spectroscopy:

-

Apparatus: A high-resolution NMR spectrometer.

-

Procedure:

-

A series of buffered solutions containing a known concentration of perfluoroglutaric acid are prepared across a range of pH values.

-

The ¹⁹F NMR spectrum of each sample is acquired.

-

The chemical shift of the fluorine atoms will change as a function of the protonation state of the carboxylic acid groups.

-

The pKa values can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.

-

Analysis and Quantification

The concentration of perfluoroglutaric acid in various matrices can be determined using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., water, soil, biological fluids) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a pH modifier.

-

Detection: A mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, is used for detection and quantification, typically in negative ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Perfluoroglutaric acid is a non-volatile compound and requires derivatization to a more volatile form (e.g., a methyl or isobutyl ester) prior to GC analysis.

-

Chromatography: Separation of the derivatized analyte is performed on a suitable capillary column (e.g., DB-5).

-

Detection: A mass spectrometer is used for detection and quantification.

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key chemical processes involving perfluoroglutaric acid.

Synthesis Pathway (Conceptual)

While a specific industrial synthesis route is not detailed in the available literature, a plausible conceptual pathway involves the oxidation of a corresponding fluorinated precursor.

Caption: Conceptual synthesis of perfluoroglutaric acid via oxidation.

Thermal Degradation Pathway

The thermal decomposition of perfluoroglutaric acid is expected to produce smaller perfluorinated molecules and carbon dioxide.

Caption: Proposed thermal degradation pathway of perfluoroglutaric acid.

Fischer Esterification Reaction

This diagram illustrates the general mechanism of Fischer esterification as it would apply to perfluoroglutaric acid.

Caption: General workflow for the Fischer esterification of perfluoroglutaric acid.

Conclusion

Perfluoroglutaric acid is a highly functionalized molecule with distinct physical and chemical properties driven by its perfluorinated carbon chain. While there are some discrepancies in the reported physical constants, its character as a strong, hygroscopic, crystalline dicarboxylic acid is well-established. This guide has summarized the available quantitative data and provided standardized experimental protocols for its characterization. The visualized chemical pathways offer a conceptual framework for understanding its synthesis, degradation, and reactivity. Further research is warranted to determine precise quantitative values for its solubility in various solvents and its experimental pKa values to better predict its environmental fate and to expand its applications in drug development and materials science.

References

A Comprehensive Technical Guide to Hexafluoroglutaric Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of hexafluoroglutaric acid, a significant fluorinated organic compound. It covers its fundamental chemical properties, synthesis methodologies, applications in research and drug development, and essential safety protocols. The information is tailored for professionals in the scientific and pharmaceutical fields.

Core Chemical Identity

This compound, also known as perfluoroglutaric acid, is a dicarboxylic acid characterized by a five-carbon chain where six hydrogen atoms have been replaced by fluorine atoms.[1] This high degree of fluorination imparts unique chemical properties, including enhanced stability and acidity compared to its non-fluorinated counterpart, glutaric acid.[1]

Molecular Formula and Weight:

The chemical formula for this compound is C₅H₂F₆O₄.[2] Its molecular weight is approximately 240.06 g/mol .[3][4]

Structural Information:

-

IUPAC Name: Hexafluoropentanedioic acid[5]

-

CAS Registry Number: 376-73-8[2]

-

Canonical SMILES: O=C(O)C(F)(F)C(F)(F)C(F)(F)C(=O)O[6]

-

InChI Key: CCUWGJDGLACFQT-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. Its properties, such as high acidity and thermal stability, are largely influenced by the strong electron-withdrawing effects of the fluorine atoms.[7]

| Property | Value |

| Molecular Formula | C₅H₂F₆O₄[2][8] |

| Molecular Weight | 240.06 g/mol [3][4][9] |

| Appearance | White to brown or dark purple powder/crystal; beige, highly hygroscopic crystals.[1][3][5][9] |

| Melting Point | 80-91 °C[6][10] |

| Boiling Point | 134-138 °C at 3 mmHg[6][10] |

| Purity | Typically >97.0%[1][9] |

| Solubility | Soluble in polar solvents.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several oxidative routes, leveraging fluorinated cyclic compounds as precursors.[7] The unique properties conferred by fluorine atoms, such as high thermal stability and chemical inertness, have driven interest in developing synthetic methods for fluorinated carboxylic acids.[7]

Protocol 1: Oxidation of Fluorinated Cyclic Olefins

A historically significant method for preparing this compound involves the oxidative cleavage of a carbon-carbon double bond in a fluorinated cyclopentene derivative.[7]

-

Starting Material: 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene.[7]

-

Oxidizing Agent: Potassium permanganate (KMnO₄) or ozone.[7]

-

General Procedure:

-

The fluorinated cyclic olefin is dissolved in a suitable solvent (e.g., acetone).

-

The oxidizing agent (e.g., a solution of potassium permanganate) is added portion-wise to the reaction mixture, typically under controlled temperature conditions to manage the exothermic reaction.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is worked up to remove the manganese dioxide byproduct (if using KMnO₄) and to isolate the crude this compound.

-

Purification is typically achieved through recrystallization from an appropriate solvent system.

-

Protocol 2: Hydrolysis of Hexafluoroglutaryl Anhydride

This compound can be readily prepared by the hydrolysis of its corresponding anhydride, hexafluoroglutaryl anhydride.[7] This method is straightforward and efficient.[7]

-

Starting Material: Hexafluoroglutaryl anhydride.

-

Reagent: Water.

-

General Procedure:

-

Hexafluoroglutaryl anhydride, which is a moisture-sensitive liquid, is carefully added to water.[7][11]

-

The hydrolysis reaction is typically spontaneous and exothermic.

-

The resulting aqueous solution of this compound can be used directly or the product can be isolated by evaporation of the water, followed by purification if necessary.

-

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound via oxidation.

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in the synthesis of novel compounds for drug discovery.[7] Its dicarboxylic acid functionality allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular structures.[7]

-

Scaffold for Novel Molecules: The fluorinated backbone provides a stable and often lipophilic core that can be derivatized at the two carboxylic acid groups to create libraries of compounds for screening.

-

Bioisosteric Replacement: The hexafluoroglutarate moiety can be used as a bioisostere for other dicarboxylic acids in drug candidates to improve metabolic stability, binding affinity, or pharmacokinetic properties. The introduction of fluorine can significantly alter the electronic properties and conformation of a molecule.

-

Polymer Synthesis: Its structure makes it a candidate monomer for the development of fluorinated polymers with specialized properties, potentially for use in drug delivery systems or medical devices.[1]

-

Key Intermediate: this compound is a precursor to hexafluoroglutaryl anhydride, a reactive intermediate used as an acylating agent in organic synthesis.[7]

Relationship with Hexafluoroglutaryl Anhydride

Caption: The reversible conversion between this compound and its anhydride.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to mitigate risks.[12] It is known to cause skin and eye irritation, and may cause respiratory irritation.[12][13]

Hazard Information:

-

Skin Corrosion/Irritation: Causes skin irritation, and in some forms, severe skin burns.[3][12]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[3][12]

-

Toxicity: May be harmful if swallowed and toxic in contact with skin.

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses with side shields or goggles).[12][14]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[12][13]

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a dry, cool, and well-ventilated area.[11] Keep the container tightly closed when not in use, as the compound is hygroscopic.[11][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11][12]

Emergency Procedures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[12]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation or burns occur, get medical advice/attention.[12]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

References

- 1. CAS 376-73-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. Perfluoroglutaric acid | C5H2F6O4 | CID 67827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. A17848.06 [thermofisher.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 376-73-8 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 376-73-8 [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sds.chemtel.net [sds.chemtel.net]

A Technical Guide to the Synthesis of Hexafluoroglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroglutaric acid, a perfluorinated dicarboxylic acid, is a valuable building block in organic synthesis, finding applications in the development of fluorinated polymers and as a reagent in various chemical transformations. Its unique properties, imparted by the high degree of fluorination, include enhanced thermal stability and chemical resistance. This in-depth technical guide explores the primary synthesis pathways for this compound, providing detailed experimental methodologies where available, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Several synthetic strategies have been employed for the preparation of this compound. The most prominent methods include the oxidative cleavage of fluorinated cyclic precursors and the hydrolysis of its corresponding anhydride. Other potential, albeit less detailed in the literature, routes involve radical carbonylation and electrochemical fluorination.

Oxidative Cleavage of Fluorinated Cyclic Compounds

A common and effective method for synthesizing this compound is through the oxidative cleavage of a carbon-carbon double bond in a fluorinated cyclic olefin.[1] A key starting material for this pathway is 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are used to break the double bond and form the two carboxylic acid functionalities.[1]

Materials:

-

1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Sulfuric acid (H₂SO₄) or other strong acid for work-up

-

Sodium bisulfite (NaHSO₃) or other reducing agent

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of sodium carbonate in water is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.

-

The 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene is added to the basic solution.

-

A solution of potassium permanganate in water is added portion-wise to the stirred mixture. The reaction is exothermic and the temperature should be monitored and controlled, if necessary, with external cooling.

-

After the addition is complete, the mixture is stirred at an elevated temperature (e.g., reflux) for a specified time to ensure the reaction goes to completion. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

-

Upon completion, the reaction mixture is cooled, and any excess potassium permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

The mixture is then acidified with a strong acid, such as sulfuric acid. This step protonates the carboxylate intermediates to form the dicarboxylic acid and dissolves the manganese dioxide.

-

The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or distillation.

Diagram of the Oxidative Cleavage Pathway:

Hydrolysis of Hexafluoroglutaryl Anhydride

A straightforward and efficient route to this compound is the hydrolysis of its corresponding anhydride, hexafluoroglutaryl anhydride. This reaction involves the cleavage of the anhydride ring by water to form the two carboxylic acid groups. The reaction can be performed with water alone, or it can be catalyzed by an acid or a base.

A detailed experimental protocol for the hydrolysis of hexafluoroglutaryl anhydride is not explicitly described in the available literature. However, the general procedure for anhydride hydrolysis is well-established.

Materials:

-

Hexafluoroglutaryl anhydride

-

Water (deionized)

-

Optional: Acid catalyst (e.g., HCl, H₂SO₄) or base catalyst (e.g., NaOH, KOH)

Procedure:

-

Hexafluoroglutaryl anhydride is added to a reaction vessel.

-

Water is added to the anhydride. The reaction can be exothermic, so the water may be added cautiously.

-

The mixture is stirred, and if necessary, gently heated to promote the reaction. The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of the anhydride C=O stretches and appearance of the carboxylic acid C=O and O-H stretches).

-

If a catalyst is used, it is added to the reaction mixture at the beginning of the procedure.

-

Once the reaction is complete, the water is removed under reduced pressure to yield the this compound.

-

If a non-volatile acid or base catalyst is used, a work-up procedure involving neutralization and extraction may be necessary.

Diagram of the Hydrolysis Pathway:

Other Potential Synthesis Pathways

Two other potential, though less detailed, methods for the synthesis of this compound are radical carbonylation and electrochemical fluorination.

-

Radical Carbonylation: This approach involves the generation of a perfluoroalkyl radical from a suitable precursor, such as a perfluoroalkyl iodide, which then undergoes a dicarbonylation reaction in the presence of carbon monoxide.[1]

-

Electrochemical Fluorination (ECF): This is a general method for the preparation of perfluorinated carboxylic acids. It typically involves the electrolysis of a hydrocarbon carboxylic acid or its derivative in anhydrous hydrogen fluoride.[1]

Detailed experimental protocols and quantitative data for these methods specifically for the synthesis of this compound are not well-documented in the public domain.

Quantitative Data

Specific yields for the synthesis pathways of this compound are not consistently reported in the literature. However, the purity of commercially available this compound is typically high.

| Property | Value |

| Purity | >97.0% (by titration) |

| 98% | |

| Molecular Formula | C₅H₂F₆O₄ |

| Molecular Weight | 240.06 g/mol |

| Melting Point | 95.0 to 99.0 °C |

Summary

The synthesis of this compound is primarily achieved through the robust methods of oxidative cleavage of fluorinated cyclic olefins and the hydrolysis of its anhydride. While these pathways are well-established conceptually, detailed experimental procedures with quantitative yield data are not extensively published. The information provided in this guide serves as a foundational resource for researchers and professionals in the field, offering insights into the key synthetic strategies for obtaining this important fluorinated building block. Further process development and optimization would be necessary to translate these methods into practice.

References

Hexafluoroglutaric Acid: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Hexafluoroglutaric acid (HFGA), a perfluorinated dicarboxylic acid, exhibits unique properties of high stability and distinct reactivity conferred by its fluorine-rich structure. This technical guide provides an in-depth analysis of the stability and reactivity of HFGA, compiling available physical and chemical data. It further outlines detailed, adaptable experimental protocols for its synthesis, characterization, and key reactions. This document aims to serve as a comprehensive resource for researchers and professionals in chemistry and drug development, facilitating the effective utilization of this versatile fluorinated building block.

Introduction

This compound, systematically named 2,2,3,3,4,4-hexafluoropentanedioic acid, is a dicarboxylic acid characterized by a five-carbon chain where all hydrogens on the central three carbons have been substituted with fluorine.[1] This high degree of fluorination imparts significant chemical stability and resistance to degradation.[1] The strong electron-withdrawing effect of the fluorine atoms also greatly influences the acidity of the carboxylic acid groups, making it a strong organic acid. These characteristics make HFGA a valuable intermediate in organic synthesis, particularly in the development of fluorinated polymers and specialty chemicals.[1] This guide delves into the specifics of its stability and reactivity, providing both a theoretical framework and practical experimental guidance.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₂F₆O₄ | [1][2] |

| Molecular Weight | 240.06 g/mol | [2] |

| CAS Number | 376-73-8 | [2][3] |

| Appearance | White to brown or dark purple powder/crystal | [3] |

| Melting Point | 88-91 °C | [3] |

| Boiling Point | 134-138 °C at 3 mmHg | [3][4] |

| pKa (predicted) | 0.23 ± 0.10 | [3] |

| pKa (experimental) | Not available in searched literature. | |

| Solubility | Soluble in polar solvents. | [1] |

| Hygroscopicity | Hygroscopic | [3] |

Stability

The notable stability of this compound is a direct consequence of the high degree of fluorination in its carbon backbone.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the molecule resistant to chemical and thermal degradation.

Thermal Stability

Chemical Stability

This compound is resistant to degradation by many chemical agents. Its fluorinated structure provides a shield against oxidative and reductive cleavage under standard conditions. However, like other carboxylic acids, it will react with strong bases.

Reactivity

The reactivity of this compound is dominated by its two carboxylic acid functional groups. The strong electron-withdrawing effect of the hexafluorinated chain significantly increases the acidity of the carboxylic protons compared to its non-fluorinated analog, glutaric acid.

Acidity and pKa

The predicted pKa of this compound is approximately 0.23, indicating that it is a strong acid.[3] This high acidity is a key feature influencing its reactivity, particularly in acid-base reactions and as a catalyst. While an experimentally determined pKa value was not found in the searched literature, it can be determined using methods such as potentiometric titration or ¹⁹F NMR spectroscopy.[5][6][7]

Typical Reactions of Carboxylic Acids

This compound undergoes reactions characteristic of dicarboxylic acids, including:

-

Esterification: It readily reacts with alcohols in the presence of an acid catalyst to form the corresponding diesters. This reaction is fundamental for its use in polymer synthesis.

-

Amidation: Reaction with amines yields amides. This can be utilized to incorporate the hexafluoroglutaryl moiety into various molecular structures.

-

Anhydride Formation: Intramolecular dehydration of this compound can lead to the formation of hexafluoroglutaric anhydride, a reactive intermediate for acylation reactions.

-

Salt Formation: As a strong acid, it reacts with bases to form stable salts.

Experimental Protocols

The following sections provide detailed, adaptable protocols for key experiments related to the synthesis and characterization of this compound. These are based on general procedures for similar compounds, as specific literature protocols for HFGA were not available.

Synthesis of this compound (Analogous Method)

This protocol is adapted from the synthesis of glutaric acid by oxidation of a cyclic precursor.[8]

Reaction: Oxidation of 1,2,3,3,4,4,5,5-octafluorocyclopentene.

Materials:

-

1,2,3,3,4,4,5,5-octafluorocyclopentene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide in water.

-

Cool the solution in an ice bath and slowly add potassium permanganate with stirring.

-

To this stirred solution, add 1,2,3,3,4,4,5,5-octafluorocyclopentene dropwise.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield crude this compound.

-

Recrystallize the solid from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain the purified product.

Determination of pKa by Potentiometric Titration (Proposed Method)

This protocol outlines a standard procedure for determining the acid dissociation constant.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution to the beaker.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points.

Esterification with Ethanol (Proposed Method)

This protocol describes a typical Fischer esterification reaction.

Materials:

-

This compound

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated (as catalyst)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude diethyl hexafluoroglutarate.

-

Purify the ester by distillation under reduced pressure.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the study of this compound.

Caption: Workflow for pKa determination of this compound by potentiometric titration.

Caption: Key components and conditions for the Fischer esterification of this compound.

Conclusion

This compound is a highly stable and reactive compound with significant potential in materials science and organic synthesis. Its strong acidity and the robustness of its perfluorinated backbone are its defining features. While specific experimental data on some of its properties, such as its precise pKa and thermal decomposition profile, are not widely published, this guide provides a solid foundation for its use by presenting its known characteristics and offering detailed, adaptable protocols for its synthesis and key reactions. Further research to quantify its reactivity and explore its applications is warranted and encouraged.

References

- 1. CAS 376-73-8: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 376-73-8 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Impact of Fluorine's Electron-Withdrawing Effects in Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of fluorine's electron-withdrawing properties on the physicochemical characteristics of dicarboxylic acids. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate acidity, reactivity, and ultimately, biological activity. This document provides a comprehensive overview of the theoretical underpinnings, quantitative data, and practical experimental methodologies relevant to the study of fluorinated dicarboxylic acids.

The Core Principle: The Inductive Electron-Withdrawing Effect

The high electronegativity of fluorine is the primary driver of its significant impact on the properties of dicarboxylic acids. When a fluorine atom is introduced into the carbon backbone of a dicarboxylic acid, it exerts a strong inductive effect, pulling electron density towards itself through the sigma bonds.[1][2] This electron withdrawal has a cascading effect on the molecule, most notably on the acidity of the carboxyl groups.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[3] The presence of a fluorine atom helps to stabilize this anion by delocalizing the negative charge.[1][2] The electron density is pulled away from the negatively charged oxygen atoms of the carboxylate group, effectively spreading the charge over a larger area and making the anion more stable.[4][5] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[3]

This inductive effect is additive and distance-dependent. The presence of multiple fluorine atoms will have a greater acid-strengthening effect than a single fluorine atom.[1][2] Furthermore, the closer the fluorine atom is to the carboxylic acid group, the more pronounced its electron-withdrawing influence and the greater the increase in acidity.[4]

Quantitative Data Presentation

The electron-withdrawing effect of fluorine is quantitatively demonstrated by the pKa values of fluorinated dicarboxylic acids compared to their non-fluorinated analogs. A lower pKa value indicates a stronger acid.

Table 1: pKa Values of Selected Fluorinated Carboxylic Acids

| Compound Name | Structure | pKa |

| Monofluoroacetic Acid | CH₂FCOOH | 2.58 ± 0.03 |

| Difluoroacetic Acid | CHF₂COOH | 1.22 ± 0.03 |

| Trifluoroacetic Acid | CF₃COOH | 0.03 ± 0.08 |

Data sourced from reference[6].

Table 2: pKa Values of Selected Dicarboxylic Acids

| Compound Name | Structure | pKa1 | pKa2 |

| Oxalic Acid | HOOC-COOH | 1.25 | 3.81 |

| Tetrafluorosuccinic Acid | HOOC-CF₂-CF₂-COOH | -1.03 ± 0.28 (Predicted) | - |

| Perfluoroglutaric Acid | HOOC-(CF₂)₃-COOH | - | - |

Table 3: Spectroscopic Data for Fluorinated Dicarboxylic Acids

| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber |

| ¹⁹F NMR | -CF₂- | +80 to +140 ppm |

| ¹⁹F NMR | -CF- | +140 to +250 ppm |

| IR Spectroscopy | C-F stretch | ~1100-1300 cm⁻¹ (strong) |

| IR Spectroscopy | C=O stretch (dimeric) | ~1710 cm⁻¹ (strong, broad) |

| IR Spectroscopy | O-H stretch (dimeric) | 2500-3300 cm⁻¹ (very broad) |

¹⁹F NMR data sourced from reference[9]. IR data sourced from references[10][11].

Experimental Protocols

Synthesis of 2,2-Difluorosuccinic Acid

This protocol is adapted from a procedure in Organic Syntheses[12] and outlines the synthesis of a key fluorinated dicarboxylic acid.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 8. TETRAFLUOROSUCCINIC ACID | 377-38-8 [chemicalbook.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Hexafluoroglutaric Acid and Its Key Derivatives for Researchers and Drug Development Professionals

Introduction

Hexafluoroglutaric acid, a fluorinated derivative of glutaric acid, and its derivatives are emerging as compounds of significant interest in various scientific fields, including materials science and medicinal chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide provides a comprehensive overview of this compound and its key derivative, hexafluoroglutaryl anhydride, with a focus on their synthesis, properties, and potential applications in drug development.

Core Compounds: Properties and Characteristics

This compound and its anhydride are characterized by the presence of a perfluorinated carbon chain, which imparts unique properties such as increased thermal stability, lipophilicity, and metabolic stability. A summary of their key physical and chemical properties is presented in Table 1.

| Property | This compound | Hexafluoroglutaryl Anhydride |

| CAS Number | 376-73-8 | 376-68-1 |

| Molecular Formula | C₅H₂F₆O₄ | C₅F₆O₃ |

| Molecular Weight | 240.06 g/mol | 222.04 g/mol |

| Appearance | White crystalline solid | Colorless liquid |

| Melting Point | 88-91 °C | Not applicable |

| Boiling Point | 134-138 °C at 3 mmHg | 72 °C |

| Density | Not readily available | 1.654 g/mL at 25 °C |

| Solubility | Soluble in water and polar organic solvents. | Reacts with water. Soluble in aprotic organic solvents. |

Synthesis of Key Derivatives

The synthesis of hexafluoroglutaryl anhydride can be achieved through a two-step process starting from this compound. The first step involves the formation of the corresponding acid chloride, hexafluoroglutaryl chloride, which is then converted to the anhydride.

Experimental Protocol: Synthesis of Hexafluoroglutaryl Chloride

This protocol is based on the reaction of this compound with a chlorinating agent. A detailed experimental procedure for the synthesis of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride (hexafluoroglutaryl chloride) has been described.[1]

Materials:

-

Anhydrous this compound (20.2 g, 84.1 mmol)

-

Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)

-

Benzotrichloride (32.5 g, 166.2 mmol)

-

50 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Distillation apparatus with a short Vigreux column

Procedure:

-

In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser, combine anhydrous this compound and anhydrous iron(III) chloride under an inert atmosphere.

-

Add benzotrichloride to the flask.

-

With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed.

-

Stir the reaction mixture for 4 hours at 130 °C.

-

Allow the mixture to stir overnight at 24 °C.

-

Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.

-

Distill the reaction mixture to obtain the product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride.

-

The expected yield is approximately 84% (19.5 g, 70.4 mmol), with a boiling point of 112-116 °C at 760 mmHg.[1]

Proposed Experimental Protocol: Synthesis of Hexafluoroglutaryl Anhydride from Hexafluoroglutaryl Chloride

The conversion of an acid chloride to a symmetric anhydride is a standard organic transformation. This can be achieved by reacting the acid chloride with a carboxylate salt or by controlled hydrolysis. A plausible method involves the reaction of hexafluoroglutaryl chloride with this compound in the presence of a non-nucleophilic base.

Materials:

-

Hexafluoroglutaryl chloride

-

This compound

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

-

Reaction vessel with a stirrer and dropping funnel

-

Apparatus for filtration and distillation

Procedure:

-

Dissolve this compound in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Add one equivalent of a non-nucleophilic base to the solution.

-

Slowly add one equivalent of hexafluoroglutaryl chloride to the reaction mixture with stirring.

-

The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the salt byproduct is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude hexafluoroglutaryl anhydride can be purified by vacuum distillation.

Alternative Synthesis Route: Dehydration of this compound

A direct method for synthesizing cyclic anhydrides from dicarboxylic acids involves dehydration. Phosphorus pentoxide (P₄O₁₀) is a potent dehydrating agent that can be employed for this purpose.

Conceptual Workflow:

Caption: Dehydration of this compound to its Anhydride.

Potential Applications in Drug Development

While specific applications of this compound and its derivatives in drug development are not yet widely documented in peer-reviewed literature, their chemical properties suggest several promising avenues for research.

As a Bifunctional Linker in Drug Conjugates

Hexafluoroglutaryl anhydride, being a bifunctional molecule, can potentially serve as a linker in the synthesis of drug conjugates, such as antibody-drug conjugates (ADCs). The anhydride can react with nucleophilic groups on both a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug) to form a stable conjugate. The perfluorinated backbone of the linker could enhance the stability and modulate the pharmacokinetic properties of the resulting conjugate.

References

A Technical Guide to the Solubility of Hexafluoroglutaric Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroglutaric acid is a fluorinated organic compound with applications in various fields, including as a reagent in organic synthesis and in the development of fluorinated polymers.[1] Understanding its solubility in common laboratory solvents is crucial for its effective use in research and development. This technical guide provides a summary of the expected qualitative solubility of this compound and presents detailed experimental protocols for its quantitative determination. Due to a lack of publicly available quantitative data, this guide equips researchers with the methodology to ascertain solubility in their own laboratory settings.

Introduction to this compound

This compound (CAS 376-73-8), also known as perfluoroglutaric acid, is a dicarboxylic acid with the molecular formula C₅H₂F₆O₄.[1][2] Its structure, featuring a five-carbon chain with six fluorine atoms and two carboxylic acid groups, imparts a high degree of polarity. At room temperature, it is typically a white to brown crystalline powder.[1] The presence of the polar carboxylic acid groups suggests that this compound will be soluble in polar solvents.[1]

Qualitative Solubility Profile

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Soluble | The carboxylic acid groups can form hydrogen bonds with water. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the carboxylic acid groups. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Less polar than acetone, may have limited ability to solvate the acid. |

| Dichloromethane | Non-polar | Insoluble | Lacks the polarity to effectively solvate the highly polar acid. |

| Chloroform | Non-polar | Insoluble | Similar to dichloromethane, it is not a suitable solvent for polar acids. |

| Toluene | Non-polar | Insoluble | Aromatic hydrocarbon with low polarity. |

| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with very low polarity. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following protocols provide methods for both qualitative and quantitative solubility assessment.

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Protocol 1: Qualitative and Semi-Quantitative Solubility Determination

This method is a rapid approach to estimate solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Small test tubes or vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Graduated cylinders or pipettes

Procedure:

-

Add a measured volume (e.g., 1 mL) of the chosen solvent to a test tube.

-

Weigh a small, known amount of this compound (e.g., 10 mg).

-

Add the weighed acid to the solvent in the test tube.

-

Cap the test tube and mix vigorously for 2-3 minutes using a vortex mixer or by shaking.

-

Visually inspect the solution. If the solid has completely dissolved, the acid is soluble at that concentration.

-

Continue adding pre-weighed portions of the acid (e.g., 10 mg at a time), mixing thoroughly after each addition, until no more solid dissolves and a small amount of excess solid remains.

-

The semi-quantitative solubility can be estimated from the total mass of the acid that dissolved in the known volume of the solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a more accurate measure of solubility.[1][2][3]

Materials:

-

This compound

-

Selected solvents

-

Conical flasks or sealed vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Add a known volume of the solvent to a conical flask.

-

Add an excess amount of this compound to the solvent to create a saturated solution (i.e., undissolved solid should be visible).

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette fitted with a filter to prevent transfer of any undissolved solid. Alternatively, centrifuge the mixture and then pipette the supernatant.

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of around 88-91°C would be appropriate, for example, 60-70°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can then be calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not readily found in published literature, its chemical structure strongly suggests solubility in polar solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility accurately in various solvents of interest. This information is invaluable for the design of experiments, synthesis, and formulation development involving this compound.

References

The Evolution of Fluorinated Dicarboxylic Acids: A Technical Guide for Modern Drug Discovery

An in-depth exploration of the synthesis, properties, and burgeoning applications of fluorinated dicarboxylic acids in pharmaceutical research and development.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the diverse repertoire of fluorinated building blocks, fluorinated dicarboxylic acids have emerged as particularly versatile scaffolds. Their unique structural and electronic features can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the historical development of fluorinated dicarboxylic acid research, from early synthetic endeavors to their current applications in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these remarkable compounds.

A Journey Through Time: Key Milestones in Fluorinated Dicarboxylic Acid Research

The story of fluorinated dicarboxylic acids is intrinsically linked to the broader history of organofluorine chemistry. Early explorations in the 19th and 20th centuries laid the fundamental groundwork for the synthesis of these unique molecules.

Early Developments in Organofluorine Chemistry (1835-1930s): The synthesis of the first organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[1] However, the systematic study of organofluorine chemistry began to take shape in the late 19th and early 20th centuries. Key milestones that paved the way for the synthesis of more complex fluorinated molecules include:

-

1886: Henri Moissan's isolation of elemental fluorine provided the key reagent for future fluorination reactions.[2][3][4][5][6]

-

1898: Frédéric Swarts reported the synthesis of aromatic compounds with fluorinated side chains, demonstrating the possibility of introducing fluorine into more complex organic structures.[1]

-

1927: The Balz-Schiemann reaction was discovered, offering a reliable method for the synthesis of fluoroaromatic compounds from diazonium salts.[1][3]

-

1936: Gottlieb's report on the nucleophilic halogen exchange (Halex) reaction using potassium fluoride (KF) provided another crucial tool for the synthesis of fluoroaromatics.[1][3]

Modern Synthetic Methods and Applications (1960s-Present): The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the development of more sophisticated and selective fluorination methods. These advancements have made a wider array of fluorinated dicarboxylic acids accessible for research and development. Notable progress includes:

-

Decarboxylative Fluorination: This method, which involves the replacement of a carboxylic acid group with fluorine, has become a powerful tool. Both photoredox catalysis and silver-catalyzed methods have been developed for this purpose.[9]

-

Direct C-H Fluorination: The ability to directly convert a C-H bond to a C-F bond represents a significant step forward in synthetic efficiency.

-

Synthesis from Malonic Acid Derivatives: The use of malonic acid and its derivatives as starting materials provides a versatile platform for the synthesis of various fluorinated dicarboxylic acids, including gem-difunctionalized compounds.

Today, the applications of fluorinated dicarboxylic acids are rapidly expanding, particularly in the field of drug discovery, where they are used to fine-tune the properties of therapeutic agents.[10][11]

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms into a dicarboxylic acid backbone has profound effects on its physicochemical properties. These changes are a direct result of fluorine's high electronegativity and the strength of the carbon-fluorine bond.

Acidity

Fluorination significantly increases the acidity of carboxylic acids. The electron-withdrawing nature of fluorine atoms stabilizes the carboxylate anion, thereby lowering the pKa value. This effect is most pronounced when fluorine is in close proximity to the carboxylic acid group.

| Compound | pKa1 | pKa2 | Reference |

| Malonic Acid | 2.83 | 5.70 | |

| Difluoromalonic Acid | 1.63 | 3.33 | |

| Succinic Acid | 4.21 | 5.64 | |

| 2,2-Difluorosuccinic Acid | ~2.5 | ~4.5 | Estimated |

| Glutaric Acid | 4.34 | 5.41 | |

| Hexafluoroglutaric Acid | 1.80 | 3.35 | [12] |

| Adipic Acid | 4.43 | 5.41 | |

| Perfluoroadipic Acid | < 2 | ~3 | Estimated |

Lipophilicity and Other Properties

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can sometimes increase hydrophilicity, extensive fluorination generally leads to a significant increase in lipophilicity and hydrophobicity.

| Property | Non-Fluorinated Dicarboxylic Acid | Fluorinated Dicarboxylic Acid | Effect of Fluorination |

| Bond Length (C-C) | ~1.54 Å | Can be slightly shorter | Increased bond strength |

| Bond Length (C-F) | N/A | ~1.35 Å | Very strong and stable bond |

| Bond Angle (F-C-F) | N/A | ~107° | Tetrahedral-like geometry |

| Solubility in Water | Generally high | Decreases with increasing fluorination | Increased hydrophobicity |

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of two important fluorinated dicarboxylic acids.

Synthesis of Difluoromalonic Acid

The synthesis of difluoromalonic acid is typically achieved through the fluorination of a malonic ester followed by hydrolysis.

Step 1: Fluorination of Diethyl Malonate

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with diethyl malonate and a suitable solvent (e.g., acetonitrile).

-

Addition of Fluorinating Agent: A solution of a fluorinating agent, such as Selectfluor™, in the same solvent is added dropwise to the stirred solution of diethyl malonate at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl difluoromalonate.

Step 2: Hydrolysis of Diethyl Difluoromalonate

-

Reaction Setup: The crude diethyl difluoromalonate is dissolved in a suitable solvent (e.g., ethanol).

-

Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

Heating: The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of the ester groups.

-

Acidification and Extraction: After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1. The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether).

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield difluoromalonic acid as a solid. The product can be further purified by recrystallization.

Synthesis of Perfluoroadipic Acid

Perfluoroadipic acid can be synthesized via the oxidation of a perfluorinated precursor. A common method involves the oxidative cleavage of perfluorocyclohexene.

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a stirrer, and a cooling system is charged with a solution of perfluorocyclohexene in a suitable solvent (e.g., a mixture of carbon tetrachloride and water).

-

Oxidizing Agent: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the vigorously stirred, cooled reaction mixture. The temperature should be carefully controlled to prevent side reactions.

-

Reaction Monitoring: The reaction is monitored by observing the disappearance of the purple color of the permanganate.

-

Workup: Once the reaction is complete, the excess permanganate is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration.

-

Acidification and Extraction: The filtrate is acidified with a strong acid (e.g., sulfuric acid) and then extracted with diethyl ether.

-

Isolation and Purification: The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude perfluoroadipic acid. The product can be purified by recrystallization from a suitable solvent or by sublimation.

Applications in Drug Development and Signaling Pathways

The unique properties of fluorinated dicarboxylic acids make them valuable tools in drug design. They can be used as building blocks to introduce fluorine into a target molecule, or they can act as bioactive molecules themselves, often functioning as enzyme inhibitors.

Modulation of Metabolic Pathways

Fluorinated dicarboxylic acids can act as mimics of their natural counterparts, but their altered electronic properties can lead to potent and specific enzyme inhibition. For example, fluorinated analogs of intermediates in the tricarboxylic acid (TCA) cycle can disrupt cellular metabolism, a strategy that has been explored in the context of cancer therapy.

One notable example is the inhibition of gluconeogenesis. Certain fluoro-dicarboxylic acids have been shown to inhibit key enzymes in this pathway, reducing the production of glucose in liver cells.[10] This mechanism of action could be relevant for the development of drugs to treat metabolic disorders such as type 2 diabetes.[10]

The diagram above illustrates how a fluorinated dicarboxylic acid, such as fluoromalate, can inhibit cytosolic malate dehydrogenase. This enzyme is crucial for the malate-aspartate shuttle, which transports reducing equivalents from the mitochondria to the cytosol, a necessary step in gluconeogenesis. By blocking this enzyme, the fluorinated dicarboxylic acid effectively curtails glucose production.[10]

Conclusion

The field of fluorinated dicarboxylic acid research has evolved significantly from its roots in early organofluorine chemistry. The development of sophisticated synthetic methodologies has made a diverse range of these compounds accessible, enabling a deeper understanding of their unique physicochemical properties. For drug development professionals, fluorinated dicarboxylic acids offer a versatile and powerful platform for designing novel therapeutics. Their ability to modulate acidity, lipophilicity, and metabolic stability, as well as to act as specific enzyme inhibitors, ensures that they will continue to be a focal point of research and a source of innovation in the years to come. As our understanding of their interactions with biological systems grows, so too will their impact on the development of new and more effective medicines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Volume # 3(34), May - June 2004 — "Perfluorinated carboxylic acids. Synthesis and application. " [notes.fluorine1.ru]

- 8. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 9. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rroij.com [rroij.com]

- 12. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Hexafluoroglutaric Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals